5-氯-2-(哌啶-4-基)-1H-吲哚

描述

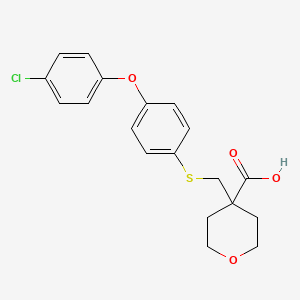

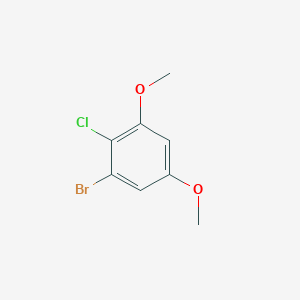

The compound 5-chloro-2-(piperidin-4-yl)-1H-indole is a derivative of the 1H-indole structure, which is modified by the presence of a piperidin-4-yl group and a chlorine atom. This structure is of interest due to its pharmacological properties, particularly its activity on the 5-HT6 receptor, a target for potential therapeutic applications .

Synthesis Analysis

The synthesis of related compounds, such as 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, has been reported. These compounds were synthesized and evaluated for their activity on the 5-HT6 receptor. The most potent agonist identified was a close relative of 5-chloro-2-(piperidin-4-yl)-1H-indole, with significant binding affinity and functional activity in assays related to the production of cyclic AMP . Additionally, asymmetric organocatalytic synthesis methods have been developed for related bisindole-piperidine compounds, which could potentially be adapted for the synthesis of 5-chloro-2-(piperidin-4-yl)-1H-indole .

Molecular Structure Analysis

The molecular structure of 5-chloro-2-(piperidin-4-yl)-1H-indole includes an indole core, which is a common structure in many biologically active molecules. The presence of the piperidin-4-yl group is likely to influence the compound's binding to receptors and its overall bioactivity. The chlorine atom at the 5-position of the indole ring could also affect the molecule's electronic properties and its interaction with biological targets .

Chemical Reactions Analysis

While specific chemical reactions of 5-chloro-2-(piperidin-4-yl)-1H-indole are not detailed in the provided papers, the synthesis and functionalization of indole derivatives often involve reactions such as alkylation, acylation, and halogenation. The presence of the piperidine and chlorine substituents would influence the reactivity of the molecule and could provide sites for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloro-2-(piperidin-4-yl)-1H-indole are not explicitly described in the provided papers. However, based on the structure, one could infer that the compound is likely to be a solid at room temperature and may have moderate solubility in organic solvents due to the presence of the piperidine group. The chlorine substituent could increase the molecule's lipophilicity, potentially affecting its pharmacokinetic properties .

Relevant Case Studies

The most closely related case study involves the evaluation of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles for their activity on the 5-HT6 receptor, where the compounds demonstrated significant agonist activity. This suggests that 5-chloro-2-(piperidin-4-yl)-1H-indole could also exhibit similar activity, making it a candidate for further pharmacological studies . Another relevant case is the synthesis of 3-(4-piperidinylalkyl)indoles, which showed selective inhibition of neuronal 5-hydroxytryptamine uptake, indicating the potential for 5-chloro-2-(piperidin-4-yl)-1H-indole to have similar selective inhibitory properties .

科学研究应用

CB1受体的变构调节

5-氯-2-(哌啶-4-基)-1H-吲哚衍生物,例如5-氯-3-乙基-N-(4-(哌啶-1-基)苯乙基)-1H-吲哚-2-甲酰胺,显示出作为大麻素1型受体(CB1)变构调节剂的显著潜力。这些化合物影响CB1的结合亲和力和协同性,其结构的改变显著影响其药理学特征。此类调节剂可以变构地结合到CB1受体,引起构象变化,影响正构结合位点的激动剂亲和力,但它们在受体功能中可以表现为拮抗剂(Price等人,2005)。

抗疟疾活性

与5-氯-2-(哌啶-4-基)-1H-吲哚密切相关的3-哌啶-4-基-1H-吲哚骨架已被探索其抗疟疾特性。一种具有此结构的化合物显示出对耐药和敏感的恶性疟原虫株具有显着的抗疟疾活性。这表明其作为开发负担得起的抗疟疾药物的新化学型的潜力(Santos等人,2015)。

血清素和多巴胺受体相互作用

5-氯-2-(哌啶-4-基)-1H-吲哚的某些衍生物已显示出与血清素5-HT2和多巴胺D-2受体的显着相互作用。在结构相似的化合物中观察到这些相互作用,为开发针对精神分裂症和抑郁症等疾病的靶向这些受体的药物提供了见解(Perregaard等人,1992)。

胆碱酯酶和单胺氧化酶的双重抑制剂

与5-氯-2-(哌啶-4-基)-1H-吲哚结构相关的化合物已被确定为胆碱酯酶和单胺氧化酶的双重抑制剂。这些特性使其在治疗阿尔茨海默病等疾病中具有潜在的用途,其中胆碱酯酶抑制和单胺氧化酶活性相结合可能是有益的(Bautista-Aguilera等人,2014)。

药代动力学和药物开发

5-氯-2-(哌啶-4-基)-1H-吲哚及其衍生物的化学结构在其药代动力学特征中起着至关重要的作用。结构中的改变,例如氟化,已被证明会影响口服吸收和生物利用度,从而指导更有效的药物制剂的开发(范尼尔等人,1999)。

潜在抗精神病应用

5-氯-2-(哌啶-4-基)-1H-吲哚的衍生物已被评估其作为抗精神病药物的潜力。例如,舍吲哚,一种具有密切相关结构的化合物,作为5-HT2A和多巴胺D2受体的强效拮抗剂,影响神经递质释放和代谢,并用于治疗精神分裂症等疾病(渡边和萩野,1999)。

作用机制

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects . The specifics of these pathways and their downstream effects would depend on the compound’s targets and mode of action.

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

These effects would be a result of the compound’s interaction with its targets and its impact on biochemical pathways .

属性

IUPAC Name |

5-chloro-2-piperidin-4-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2/c14-11-1-2-12-10(7-11)8-13(16-12)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCORCOHPKCEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=C(N2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291988 | |

| Record name | 5-Chloro-2-(4-piperidinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200714-52-9 | |

| Record name | 5-Chloro-2-(4-piperidinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200714-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(4-piperidinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B3034555.png)

![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B3034559.png)

![(3As,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034560.png)

![7-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B3034568.png)

![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B3034575.png)